molecular formula C9H14N4O B12991895 3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B12991895
M. Wt: 194.23 g/mol
InChI Key: SPMXLULYGIDOCW-UHFFFAOYSA-N
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Description

3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a dihydropyrazolo[1,5-a]pyrazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-isopropylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolopyrazine core. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrazines, oxo derivatives, and reduced forms of the compound. These products can exhibit different biological activities and properties, making them valuable for further research .

Scientific Research Applications

3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both amino and isopropyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-5-propan-2-yl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C9H14N4O/c1-6(2)12-3-4-13-8(9(12)14)7(10)5-11-13/h5-6H,3-4,10H2,1-2H3

InChI Key

SPMXLULYGIDOCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN2C(=C(C=N2)N)C1=O

Origin of Product

United States

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